2-Carboxyphenylboronic acid pinacol ester
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Overview
Description
2-Carboxyphenylboronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a boronic acid group attached to a phenyl ring with a carboxylic acid substituent, and a pinacol ester group. This compound is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carboxyphenylboronic acid pinacol ester can be synthesized through several synthetic routes. One common method involves the reaction of 2-carboxyphenylboronic acid with pinacol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as the desired yield, purity, and cost-effectiveness of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Carboxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
2-Carboxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the design of boronic acid-based sensors for detecting biomolecules such as sugars and amino acids.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
2-Carboxyphenylboronic acid pinacol ester is similar to other boronic esters, such as phenylboronic acid pinacol ester and 4-carboxyphenylboronic acid pinacol ester. it is unique in its carboxylic acid substituent, which imparts different chemical properties and reactivity compared to other boronic esters. The presence of the carboxylic acid group enhances the compound's solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester
4-carboxyphenylboronic acid pinacol ester
3-carboxyphenylboronic acid pinacol ester
2-carboxyphenylboronic acid
Properties
IUPAC Name |
2-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-12(2,17)13(3,4)19-14(18)10-8-6-5-7-9(10)11(15)16/h5-8,17-18H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMGUTXHAINEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)OC(C)(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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